molecular formula C15H16O4 B034239 1-(2,4-Dihydroxyphenyl)-3-(3-hydroxyphenyl)propan-2-ol CAS No. 108549-45-7

1-(2,4-Dihydroxyphenyl)-3-(3-hydroxyphenyl)propan-2-ol

Cat. No. B034239
CAS RN: 108549-45-7
M. Wt: 260.28 g/mol
InChI Key: LZYYGYRHLIDHAL-UHFFFAOYSA-N
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Description

1-(2,4-Dihydroxyphenyl)-3-(3-hydroxyphenyl)propan-2-ol, also known as dihydrocaffeic acid (DHCA), is a natural polyphenol compound found in various plant sources, including coffee, fruits, and vegetables. DHCA has gained significant attention in recent years due to its potential therapeutic properties, including antioxidant, anti-inflammatory, and anticancer effects.

Scientific Research Applications

Antimicrobial and Antiradical Activity

1-(2,4-Dihydroxyphenyl)-3-(3-hydroxyphenyl)propan-2-ol and its derivatives have been studied for their antimicrobial and antiradical activities. A study found that these compounds exhibited lower biological activities compared to certain types of beta blockers, indicating potential for medical applications in fighting pathogens and oxidative stress (Čižmáriková et al., 2020).

Natural Occurrence and Extraction

This compound is naturally found in the heartwood extract of Pterocarpus marsupium, as identified in a study that also explored its potential in medicinal chemistry (Mathew & Rao, 1984).

Cardioselectivity in Beta-adrenoceptor Blocking Agents

Research has explored the synthesis and affinity of similar compounds to beta-1 and beta-2 adrenoceptors, indicating their potential in developing cardioselective beta-adrenoceptor blocking agents (Rzeszotarski et al., 1979).

Cytotoxic Properties

Compounds structurally related to 1-(2,4-Dihydroxyphenyl)-3-(3-hydroxyphenyl)propan-2-ol have been isolated from traditional Chinese medicine sources and evaluated for their cytotoxic properties, especially against lung cancer cell lines (Ma et al., 2017).

Chemical Synthesis and Modifications

The compound has been a subject of chemical studies, focusing on synthesis methods and structural modifications, like methylation, to understand its chemical properties and potential applications in various fields, including pharmacology (Wähälä et al., 2001).

Assessment in Environmental and Biological Models

Similar compounds have been assessed for acute toxicity and cytotoxicity in various biological models, providing insights into their safety and potential environmental impacts (Pelizaro et al., 2019).

properties

CAS RN

108549-45-7

Product Name

1-(2,4-Dihydroxyphenyl)-3-(3-hydroxyphenyl)propan-2-ol

Molecular Formula

C15H16O4

Molecular Weight

260.28 g/mol

IUPAC Name

4-[2-hydroxy-3-(3-hydroxyphenyl)propyl]benzene-1,3-diol

InChI

InChI=1S/C15H16O4/c16-12-3-1-2-10(6-12)7-14(18)8-11-4-5-13(17)9-15(11)19/h1-6,9,14,16-19H,7-8H2

InChI Key

LZYYGYRHLIDHAL-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)O)CC(CC2=C(C=C(C=C2)O)O)O

Canonical SMILES

C1=CC(=CC(=C1)O)CC(CC2=C(C=C(C=C2)O)O)O

synonyms

1-(2,4-dihydroxyphenyl)-3-(3-hydroxyphenyl)propan-2-ol
quracol A
quracol-A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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